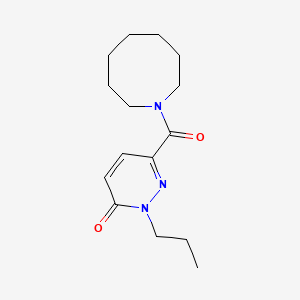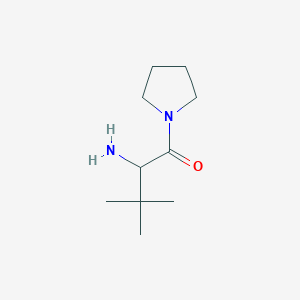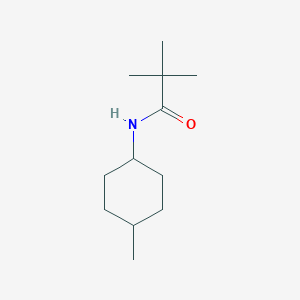
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that is used to treat non-small cell lung cancer (NSCLC) patients with EGFR mutations. The drug has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC.
Mécanisme D'action
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide works by irreversibly binding to the mutant form of the EGFR protein, which is overexpressed in NSCLC patients with EGFR mutations. This binding prevents the activation of the EGFR signaling pathway, which is responsible for the growth and survival of cancer cells. By inhibiting this pathway, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide can induce cancer cell death and slow down tumor growth.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a high selectivity for mutant EGFR and does not affect the normal EGFR protein. This selectivity reduces the risk of side effects and toxicity in patients. The drug has also been shown to have a long half-life, which allows for once-daily dosing and improves patient compliance.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and long half-life. These properties make it a valuable tool for studying the EGFR signaling pathway and its role in cancer development. However, the high cost of the drug and the limited availability of mutant EGFR cell lines can be a limitation for some experiments.
Orientations Futures
There are several potential future directions for the use of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide in cancer treatment. One area of research is the development of combination therapies that can enhance the efficacy of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide and overcome resistance mechanisms. Another area is the investigation of the drug's potential use in other cancer types and the identification of biomarkers that can predict patient response. Additionally, the development of new EGFR inhibitors with improved selectivity and potency is an ongoing area of research.
Méthodes De Synthèse
The synthesis of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide involves several steps, starting with the reaction of 4-methylcyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with triethylorthoformate to form a cyclic intermediate, which is then reacted with sodium azide to form the triazole ring. The final step involves the reaction of the triazole intermediate with acetic anhydride to form N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR mutations and has fewer side effects compared to other EGFR inhibitors. The drug has also been studied for its potential use in other cancer types, such as breast cancer and colorectal cancer.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9-2-4-10(5-3-9)14-11(16)6-15-8-12-7-13-15/h7-10H,2-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCKYUMDZILAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)



![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)
![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)

